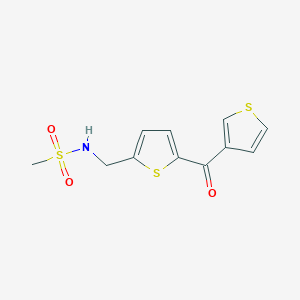
N-((5-(噻吩-3-羰基)噻吩-2-基)甲基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide” is C11H11NO3S3 and its molecular weight is 301.39.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .科学研究应用
药物化学
噻吩类化合物作为一类具有潜在生物活性的化合物,一直吸引着越来越多的科学家的关注 . 它们在药物化学家改进具有多种生物效应的先进化合物方面发挥着至关重要的作用 .
抗炎药
噻吩类化合物已被证明是有效的抗炎药 . 例如,苏丙酸具有 2-取代的噻吩骨架,被称为非甾体抗炎药 .
抗菌特性
含有噻吩环体系的分子具有抗菌特性 . 这使得它们在开发新型抗菌药物方面具有价值 .
抗癌药
噻吩类化合物已显示出抗癌特性 . 这为开发新型抗癌药物开辟了可能性 .
工业化学
噻吩衍生物在工业化学和材料科学中用作缓蚀剂 . 这使得它们在保护金属和其他材料免受腐蚀方面具有价值 .
有机半导体
噻吩介导的分子在有机半导体的进步中发挥着重要作用 . 这使得它们在电子器件的开发中至关重要 .
有机发光二极管 (OLED)
噻吩类化合物用于有机发光二极管 (OLED) 的制造 . 这使得它们在显示和照明技术的生产中至关重要 .
抗动脉粥样硬化特性
噻吩类化合物已显示出抗动脉粥样硬化特性 . 这使得它们可能在治疗动脉粥样硬化方面有用,动脉粥样硬化是一种斑块在动脉内积聚的疾病 .
未来方向
作用机制
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular functions . For instance, some thiophene derivatives act as serotonin antagonists and are used in the treatment of Alzheimer’s .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives are known to have various therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Action Environment
The effectiveness of thiophene derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
生化分析
Biochemical Properties
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives have been reported to exhibit inhibitory effects on enzymes such as urease and kinases . The interaction of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide with these enzymes can lead to modulation of their activity, which may have therapeutic implications.
Cellular Effects
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been found to modulate the activity of signaling pathways involved in inflammation and cancer . The impact of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide on these pathways can result in changes in cell function, including alterations in cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their conformation and activity . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, which may affect their efficacy and safety . Long-term exposure to N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide may result in cumulative effects on cellular processes, including potential toxicities.
Dosage Effects in Animal Models
The effects of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have reported threshold effects, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage-response relationship is crucial for optimizing the therapeutic potential of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide.
Metabolic Pathways
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiophene derivatives have been shown to influence metabolic pathways related to energy production, lipid metabolism, and detoxification . The interaction of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide with these pathways can lead to changes in cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . The subcellular localization of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is crucial for understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S3/c1-18(14,15)12-6-9-2-3-10(17-9)11(13)8-4-5-16-7-8/h2-5,7,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNAIGSHJBMPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
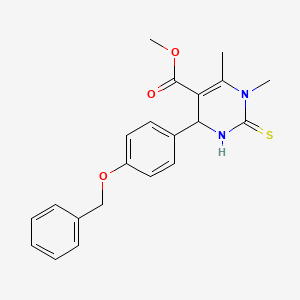
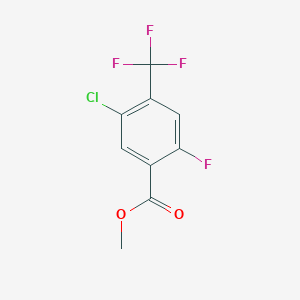
![1-[3-(2,3-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429199.png)
![N-(5-(1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2429201.png)

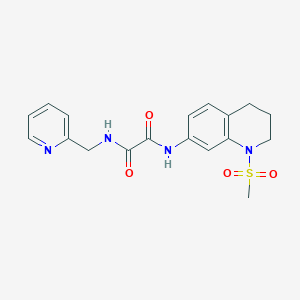
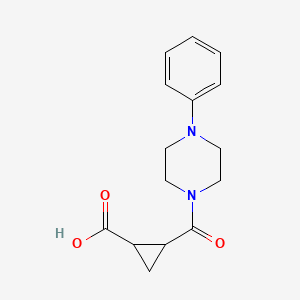

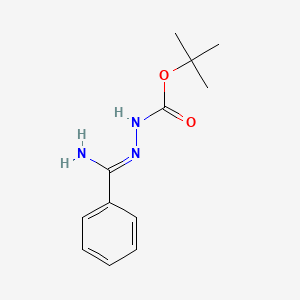
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2429210.png)
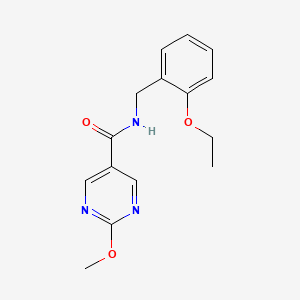
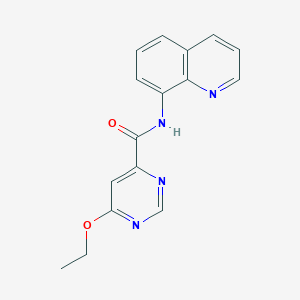
![N-(naphtho[2,1-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2429217.png)
![3-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2429218.png)
